molecular formula C22H41NO3.C2H4O2<br>C24H45NO5 B12669217 Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate CAS No. 94094-36-7

Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate

Cat. No.: B12669217
CAS No.: 94094-36-7
M. Wt: 427.6 g/mol
InChI Key: YLRISEYIWFXBRM-JRYFSKGNSA-N
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Description

Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate is a chemical compound with the molecular formula C24H45NO5 and a molecular weight of 427.6178 . This compound is known for its unique structure, which includes both hydroxyethyl and octadeca-9,12-dienoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate involves several steps. Typically, the preparation starts with the reaction of octadeca-9,12-dienoic acid with 2-aminoethanol to form the intermediate product. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules .

In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate lipid metabolism and its anti-inflammatory effects. In industry, the compound is used in the formulation of specialty chemicals and as an additive in various products .

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in the levels of various lipids in cells. Additionally, it may interact with signaling pathways that regulate inflammation and other cellular processes .

Comparison with Similar Compounds

Bis(2-hydroxyethyl)(octadeca-9,12-dienoyl)ammonium acetate can be compared with other similar compounds, such as bis(2-hydroxyethyl)ammonium acetate and other fatty acid derivatives. One of the unique features of this compound is its combination of hydroxyethyl and octadeca-9,12-dienoyl groups, which imparts distinct chemical and biological properties .

Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall properties, making this compound a unique and valuable compound for research and industrial applications.

Properties

CAS No.

94094-36-7

Molecular Formula

C22H41NO3.C2H4O2
C24H45NO5

Molecular Weight

427.6 g/mol

IUPAC Name

acetic acid;(9E,12E)-N,N-bis(2-hydroxyethyl)octadeca-9,12-dienamide

InChI

InChI=1S/C22H41NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h6-7,9-10,24-25H,2-5,8,11-21H2,1H3;1H3,(H,3,4)/b7-6+,10-9+;

InChI Key

YLRISEYIWFXBRM-JRYFSKGNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Origin of Product

United States

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